molecular formula C20H23ClN2O4S B7720608 N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide

Cat. No. B7720608
M. Wt: 422.9 g/mol
InChI Key: OGULUXDLTUFQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of cytokines and growth factors. CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathway of cytokines and growth factors. JAK3 plays a critical role in the activation of T cells and B cells, which are involved in the immune response. By inhibiting JAK3, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide suppresses the production of cytokines and chemokines that contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also reduces the activation of T cells and B cells, which are involved in the immune response. In addition, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been shown to improve physical function and reduce joint damage in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has several advantages for use in laboratory experiments. It is highly selective for JAK3, which reduces the risk of off-target effects. It is also orally bioavailable, which makes it easy to administer to animals or humans. However, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has some limitations as well. It has a relatively short half-life in the body, which may require frequent dosing. In addition, it can cause immunosuppression, which may increase the risk of infections.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another area of research is the investigation of the long-term safety and efficacy of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide in patients with autoimmune and inflammatory diseases. Finally, researchers are exploring the potential use of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide involves a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-(4-hydroxyphenoxy)acetic acid to form the intermediate 4-chlorobenzyl 2-(4-hydroxyphenoxy)acetate. This intermediate is then reacted with cyclopentylsulfonyl chloride in the presence of a base to form the final product, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has demonstrated efficacy in reducing disease activity and improving physical function in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c21-16-7-5-15(6-8-16)13-22-20(24)14-27-18-9-11-19(12-10-18)28(25,26)23-17-3-1-2-4-17/h5-12,17,23H,1-4,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGULUXDLTUFQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide

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